molecular formula C24H38BNO5 B1391588 tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate CAS No. 1310405-24-3

tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate

Cat. No. B1391588
M. Wt: 431.4 g/mol
InChI Key: XMMKJMFBTRKXJE-UHFFFAOYSA-N
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Description

“tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate” is an important intermediate in many biologically active compounds . It is also known as “tert-butyl 4- (4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate” and is used in the synthesis of compounds such as crizotinib .


Synthesis Analysis

This compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . The exact details of the synthesis process are not provided in the available resources.


Molecular Structure Analysis

The molecular structure of this compound is complex, with a central piperidine ring attached to a tert-butyl carboxylate group and a phenyl ring. The phenyl ring is further substituted with a tetramethyl dioxaborolane group . The exact 3D conformation of the molecule would depend on the specific spatial arrangement of these groups.

Scientific Research Applications

Synthesis of Key Intermediates Tert-butyl 4-{2-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate is recognized for its role as a critical intermediate in synthesizing various biologically active compounds. A notable instance is its application in the synthesis of crizotinib, an anticancer drug, where it is formed through multi-step reactions, highlighting its significance in medicinal chemistry. The structural features of these intermediates have been thoroughly characterized using spectral methods such as MS and NMR, ensuring the accuracy of the synthetic process (Kong et al., 2016).

Structural and Conformational Analysis Further detailed studies on related compounds, like tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, have provided insights into their crystal structure. Advanced techniques like X-ray diffraction, backed by computational methods such as density functional theory (DFT), have been employed to analyze the molecular structure and confirm the stability of various conformers. The molecular electrostatic potential and frontier molecular orbitals of these compounds have also been explored, offering a comprehensive understanding of their physicochemical properties (Ye et al., 2021).

Role in Polymer Chemistry The compound's derivatives have also found applications in polymer chemistry. For instance, they've been utilized in the synthesis of fluorescent nanoparticles through polymerization processes. These nanoparticles demonstrate high fluorescence emission quantum yields, which can be tuned for specific applications, making them relevant in fields like bioimaging and sensors (Fischer, Baier, & Mecking, 2013).

Safety And Hazards

This compound may cause skin and eye irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. If swallowed, it is advised to call a poison center or doctor if one feels unwell. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

tert-butyl 4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38BNO5/c1-22(2,3)29-21(27)26-15-12-18(13-16-26)14-17-28-20-10-8-19(9-11-20)25-30-23(4,5)24(6,7)31-25/h8-11,18H,12-17H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMKJMFBTRKXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCC3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate
Reactant of Route 3
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tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate

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